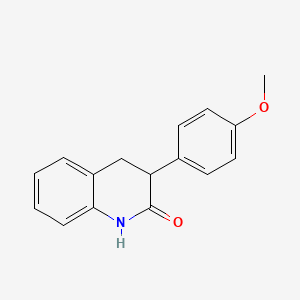
1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide
概要
説明
1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide is a synthetic organic compound that belongs to the class of piperidinium salts This compound is characterized by the presence of a piperidine ring substituted with a hydroxyhexyl group, a methyl group, and a phenyl group, with an iodide ion as the counterion
準備方法
The synthesis of 1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylpiperidine, 2-bromohexanol, and methyl iodide.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Synthetic Routes:
Industrial Production: Industrial production methods may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反応の分析
1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the phenyl ring, using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, using halogen exchange reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and halogenating agents, with reactions often conducted under controlled temperature and pH conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to derivatives with modified functional groups.
科学的研究の応用
1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It finds applications in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.
類似化合物との比較
1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide can be compared with other similar compounds:
Similar Compounds: Examples include 1-methyl-4-phenylpiperidinium iodide and 1-(2-hydroxyethyl)-1-methyl-4-phenylpiperidinium iodide.
Uniqueness: The presence of the hydroxyhexyl group distinguishes it from other piperidinium salts, potentially imparting unique chemical and biological properties.
特性
IUPAC Name |
1-(1-methyl-4-phenylpiperidin-1-ium-1-yl)hexan-2-ol;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30NO.HI/c1-3-4-10-18(20)15-19(2)13-11-17(12-14-19)16-8-6-5-7-9-16;/h5-9,17-18,20H,3-4,10-15H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHHCPMFAQSYJS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C[N+]1(CCC(CC1)C2=CC=CC=C2)C)O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078611-26-3 | |
| Record name | Piperidinium, 1-(2-hydroxyhexyl)-1-methyl-4-phenyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078611-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3079851.png)






amine](/img/structure/B3079898.png)

![1-Ethoxy-1-oxo-3-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)propan-2-aminium trifluoroacetate](/img/structure/B3079915.png)

![6-[Tert-butoxycarbonyl-(2,3,4,5,6-pentahydroxy-hexyl)-amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid](/img/structure/B3079938.png)


